6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide
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Overview
Description
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. TAK-659 is a highly selective inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling.
Mechanism of Action
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide selectively inhibits SYK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. SYK inhibition leads to decreased B-cell proliferation and survival, as well as decreased cytokine production. 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide also inhibits other downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways.
Biochemical and Physiological Effects:
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide has been shown to induce apoptosis in B-cell malignancies, inhibit the growth of solid tumors, and enhance the anti-tumor activity of other chemotherapeutic agents. In addition, 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide has been shown to decrease cytokine production and inhibit other downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways.
Advantages and Limitations for Lab Experiments
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide has several advantages for lab experiments, including its high selectivity for SYK, its ability to induce apoptosis in B-cell malignancies, and its potential to enhance the anti-tumor activity of other chemotherapeutic agents. However, 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide also has some limitations, including its relatively short half-life and the need for further studies to determine its optimal dosing and scheduling.
Future Directions
There are several future directions for 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide research, including the development of more potent and selective SYK inhibitors, the investigation of 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide in combination with other chemotherapeutic agents, and the exploration of 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide in other types of cancer. Additionally, further studies are needed to determine the optimal dosing and scheduling of 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide and to investigate the potential for drug resistance.
Synthesis Methods
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide is synthesized using a multi-step process that involves the reaction of 6-nitrobenzo[de]isoquinoline-1,3-dione with 2-(trifluoromethyl)aniline to form 6-(2-(trifluoromethyl)phenyl)-1,3-dioxo-1,2,3,4-tetrahydrobenzo[de]isoquinoline-2-carboxylic acid. This intermediate is then reacted with 6-bromo-1-hexanamine to form 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide.
Scientific Research Applications
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide has been extensively studied for its potential applications in cancer research. It has been shown to induce apoptosis in B-cell malignancies and inhibit the growth of solid tumors. 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
properties
IUPAC Name |
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N2O3/c26-25(27,28)19-12-3-4-13-20(19)29-21(31)14-2-1-5-15-30-23(32)17-10-6-8-16-9-7-11-18(22(16)17)24(30)33/h3-4,6-13H,1-2,5,14-15H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLSCBNJWDJHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide |
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